

Antiproliferative agent-29 molecular structure and properties

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Compound of Interest

Compound Name: Antiproliferative agent-29

Cat. No.: B1631513

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An In-depth Technical Guide on Antiproliferative Agent-29 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **Antiproliferative Agent-29**, a triterpenoid with potential applications in cancer research.

Molecular Structure and Physicochemical Properties

Antiproliferative Agent-29, also referred to as Compound 16, is a naturally occurring triterpenoid isolated from the seeds of *Peganum harmala* L.[1]. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₁ H ₅₀ O ₄	
Molecular Weight	486.73 g/mol	
SMILES Notation	CC1(C)--INVALID-LINK-- CC[C@]2(C) [C@@]3([H])CC[C@]4([H]) [C@@]5([H])--INVALID-LINK-- =C)CC--INVALID-LINK-- =O)5CC--INVALID-LINK--4-- INVALID-LINK- -3CC[C@@]12[H]	N/A
Physical Description	White amorphous powder	[1]

A 2D chemical structure diagram of **Antiproliferative Agent-29** can be generated from its SMILES notation.

Antiproliferative Activity

Antiproliferative Agent-29 has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Source
HeLa	Cervical Cancer	15.3 ± 1.2	[1]
HepG2	Liver Cancer	21.7 ± 1.8	[1]
SGC-7901	Gastric Cancer	25.4 ± 2.1	[1]

Mechanism of Action and Signaling Pathways

While specific mechanistic studies for **Antiproliferative Agent-29** have not been extensively reported, research on other structurally similar triterpenoids isolated from *Peganum harmala*

suggests that its antiproliferative effects are likely mediated through the induction of apoptosis[1].

The proposed mechanism involves the activation of key apoptotic pathways. A generalized signaling pathway for triterpenoid-induced apoptosis is depicted below.



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Caption: Proposed apoptotic signaling pathway for **Antiproliferative Agent-29**.

Experimental Protocols

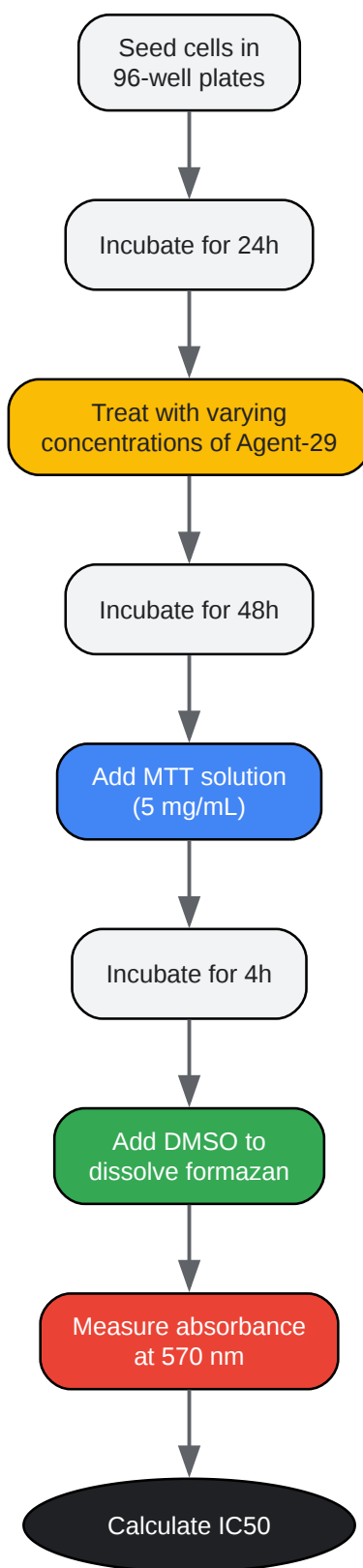
The following are detailed methodologies for key experiments cited in the evaluation of **Antiproliferative Agent-29** and related compounds.

Cell Culture

- Cell Lines: HeLa (human cervical cancer), HepG2 (human liver cancer), and SGC-7901 (human gastric cancer) cells were used.
- Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.



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Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

- **Cell Seeding:** Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.
- **Treatment:** After 24 hours, cells are treated with various concentrations of the test compound.
- **Incubation:** The plates are incubated for approximately two weeks, with the medium changed every three days.
- **Fixation and Staining:** Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
- **Quantification:** The number of colonies containing more than 50 cells is counted.

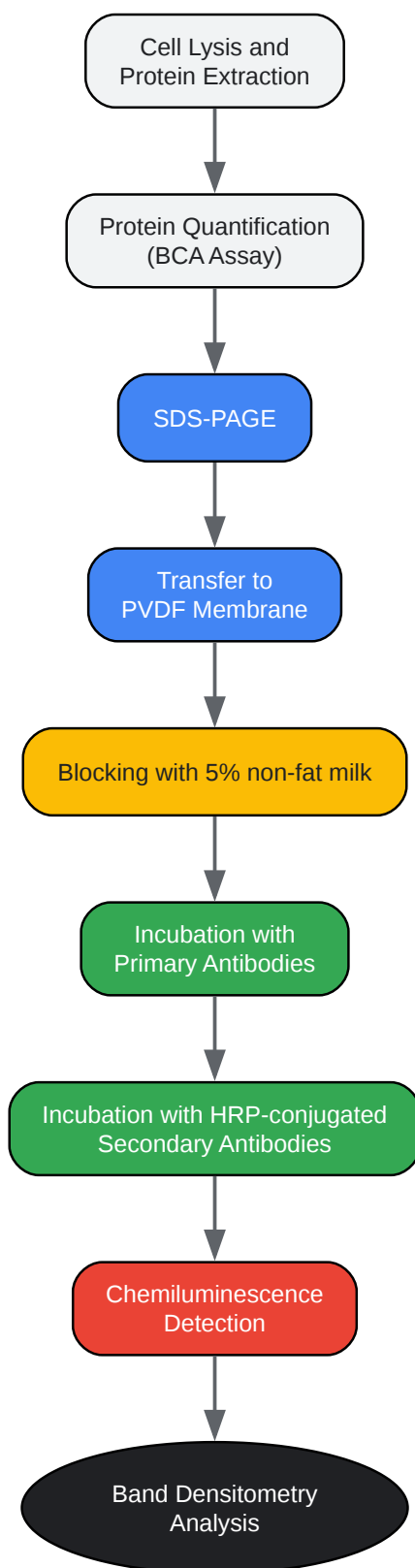
Hoechst 33258 Staining for Apoptosis

This method is used to visualize nuclear changes characteristic of apoptosis.

- **Cell Culture and Treatment:** Cells are cultured on coverslips in 6-well plates and treated with the test compound.
- **Fixation:** Cells are fixed with 4% paraformaldehyde for 30 minutes.
- **Staining:** The fixed cells are washed with PBS and then stained with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.
- **Visualization:** The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.



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Caption: General workflow for Western blot analysis.

- **Primary Antibodies:** Antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP are used. An antibody against a housekeeping protein (e.g., β -actin or GAPDH) is used as a loading control.
- **Secondary Antibodies:** Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

Conclusion

Antiproliferative Agent-29, a triterpenoid from *Peganum harmala*, exhibits notable cytotoxic activity against several cancer cell lines. While its precise mechanism of action requires further elucidation, it is hypothesized to induce apoptosis through pathways common to other bioactive triterpenoids. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and similar natural products as potential anticancer agents. Further research is warranted to fully characterize its signaling pathways and evaluate its therapeutic potential in preclinical models.

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References

- 1. benchchem.com [benchchem.com]
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